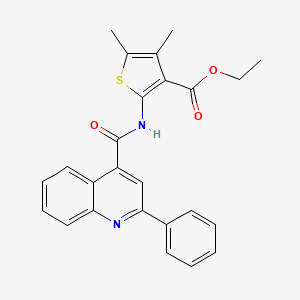

Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate

Description

Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a thiophene-based derivative characterized by a 2-phenylquinoline-4-carboxamido substituent at the 2-position of the thiophene ring.

Properties

IUPAC Name |

ethyl 4,5-dimethyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O3S/c1-4-30-25(29)22-15(2)16(3)31-24(22)27-23(28)19-14-21(17-10-6-5-7-11-17)26-20-13-9-8-12-18(19)20/h5-14H,4H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUCGOWWDKQOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiophene ring and a quinoline moiety, which contribute to its pharmacological profile. Research has indicated that it possesses significant antiproliferative properties against various cancer cell lines, making it a candidate for further investigation in cancer therapy.

Chemical Structure and Properties

The molecular formula of ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate includes several functional groups that enhance its interaction with biological targets. The presence of the carboxamide functional group linked to the phenylquinoline structure may increase its affinity for specific enzymes or receptors involved in cancer pathways.

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate | Thiophene ring, quinoline moiety | Antiproliferative activity against cancer cell lines | Potential for drug development targeting cancer pathways |

| Ethyl 4-(4-fluorophenyl)-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate | Fluorophenyl group | Antiproliferative activity | Enhanced metabolic stability due to fluorine substitution |

| Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate | Nitro group substitution | Anticancer properties | Nitro group may enhance reactivity |

Studies have demonstrated the compound's antiproliferative effects against various cancer cell lines, including breast and colon cancers. The mechanism of action appears to involve interaction with DNA and enzymes, potentially inhibiting their function. This interaction may lead to apoptosis in cancer cells, providing a pathway for therapeutic applications.

- Antiproliferative Properties : Research indicates that ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate exhibits significant cytotoxicity against cancer cell lines.

- Molecular Interaction Studies : Preliminary data suggest that the compound interacts with specific enzymes or receptors involved in cancer pathways. Techniques such as molecular docking and surface plasmon resonance are being employed to elucidate its binding affinity and mechanism of action.

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic applications:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with ethyl 4,5-dimethyl-2-(2-phenylquinoline-4-carboxamido)thiophene-3-carboxylate resulted in a dose-dependent decrease in cell viability in breast and colon cancer cell lines. The IC50 values were determined to be significantly lower than those of standard chemotherapeutic agents.

- Molecular Docking Studies : Molecular docking simulations have shown that the compound has a high binding affinity for targets involved in cancer signaling pathways, suggesting its potential as a lead compound for drug development.

Comparison with Similar Compounds

Structural Variations in Substituents

The target compound’s 2-phenylquinoline-4-carboxamido group distinguishes it from other derivatives. Key analogs and their substituent variations include:

Key Observations :

- Bioactivity Correlations: Derivatives with electron-withdrawing groups (e.g., cyanoacrylamido in ) exhibit antioxidant and anti-inflammatory activities, suggesting that the quinoline carboxamido group (electron-deficient due to the quinoline ring) might similarly modulate reactivity or target engagement.

Physicochemical Properties

- Molecular Weight: The quinoline-containing derivative is expected to have a higher molecular weight (~450–500 g/mol) compared to simpler analogs (e.g., 329.46 g/mol for phenylacetyl derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.